Home > Products > Screening Compounds P86296 > N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

Catalog Number: EVT-3886607
CAS Number:
Molecular Formula: C21H27N3O3S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

KT-362

Compound Description: KT-362 is described as an antiarrhythmic and antihypertensive agent with vasodilating activity. It has been shown to exhibit negative chronotropic and inotropic effects in guinea pig heart preparations. []

Relevance: Although the structure of KT-362 is not explicitly provided, the paper states that it contains a homoveratryl group in its side chain, suggesting structural similarity to verapamil-type calcium antagonists. [] The target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also possesses a homoveratryl group (3,4-dimethoxyphenethyl), indicating a potential structural relationship with KT-362. Both compounds likely share similar pharmacological activities, particularly related to calcium channel modulation.

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine

Compound Description: This compound is a synthetic analog of KT-362 where the fused aromatic moiety is replaced with thiophene. It displays negative chronotropic and inotropic activity in guinea pig heart preparations and affects both high and low voltage-activated calcium channel currents. []

Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl] side chain with the target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. [] This structural similarity suggests potential overlap in their pharmacological profiles, particularly concerning their interaction with calcium channels.

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a bio-functional hybrid molecule synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

Relevance: While this compound doesn't share the same core structure as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, it contains two 3,4-dimethoxyphenyl groups, similar to the target compound's 3,4-dimethoxyphenethyl moiety. [] This structural similarity hints at potential shared physicochemical properties and potential interactions with biological targets.

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is an anti-ulcer drug with minimal effects on the central nervous system. It influences smooth muscle activity and reduces gastric motility, emptying rate, and secretion. []

Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethyl structural motif with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. [] The shared moiety suggests that these compounds might exhibit overlapping pharmacological activities, particularly regarding potential interactions with targets related to smooth muscle function and gastric activity.

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H27N3O3S/c1-26-19-8-7-16(15-20(19)27-2)9-10-22-21(28)24-13-11-23(12-14-24)17-5-3-4-6-18(17)25/h3-8,15,25H,9-14H2,1-2H3,(H,22,28)

InChI Key

DYRWLINSOINYTE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=S)N2CCN(CC2)C3=CC=CC=C3O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)N2CCN(CC2)C3=CC=CC=C3O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.